molecular formula C13H19NO3 B365888 Tert-butyl (3-ethoxyphenyl)carbamate CAS No. 899514-81-9

Tert-butyl (3-ethoxyphenyl)carbamate

Cat. No.: B365888
CAS No.: 899514-81-9
M. Wt: 237.29g/mol
InChI Key: GMEKMNSVGZLPHP-UHFFFAOYSA-N
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Description

Tert-butyl (3-ethoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to an amine linked to a 3-ethoxyphenyl moiety. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting group for amines. The ethoxyphenyl substituent contributes to its electronic and steric properties, influencing reactivity and metabolic stability.

Properties

CAS No.

899514-81-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29g/mol

IUPAC Name

tert-butyl N-(3-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-16-11-8-6-7-10(9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

GMEKMNSVGZLPHP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference CAS/Data Source
tert-Butyl (E)-(2-(2-ethoxyvinyl)benzyl)carbamate Ethoxyvinyl group on benzyl ring ~277 (calc.) High-yield Suzuki coupling (98%)
tert-Butyl (4-chlorophenethyl)carbamate Chlorophenethyl group 255.74 Non-hazardous, intermediate synthesis CAS 167886-56-8
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentanone ring ~215 (calc.) High structural similarity (0.98) CAS 885280-38-6
tert-Butyl 3-phenylprop-2-ynylcarbamate Propargyl linker with phenyl group ~245 (calc.) Alkyne reactivity for click chemistry CAS 512785-77-2
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate Fluorobenzyl-aminoethyl chain ~308 (calc.) Reductive amination synthesis

Key Observations :

  • Electronic Effects : The ethoxyphenyl group in the target compound likely enhances electron density via the ether oxygen, contrasting with electron-withdrawing groups like chloro () or fluorobenzyl (). This difference may influence nucleophilic substitution rates or metabolic oxidation pathways.
  • Steric Hindrance : Bulky substituents like cyclohexyl () or propargyl () reduce reactivity compared to planar ethoxyphenyl groups, impacting coupling reaction efficiency.

Physicochemical Properties

  • Solubility : Ethoxyphenyl derivatives are expected to exhibit moderate polarity, balancing solubility in organic solvents (e.g., EtOAc, DCM) and aqueous systems. Cyclohexyl analogs () are more lipophilic, reducing aqueous solubility .
  • Molecular Weight : Most analogs fall within 215–310 g/mol, aligning with drug-like properties for intermediates.

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